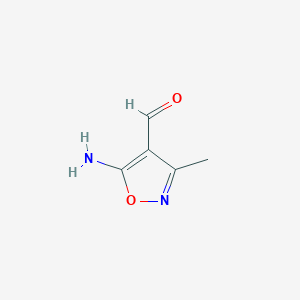

5-Amino-3-methylisoxazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(2-8)5(6)9-7-3/h2H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKWEGOZXYMWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510686-66-4 | |

| Record name | 5-amino-3-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating Reactivity and Transformational Chemistry of 5 Amino 3 Methylisoxazole 4 Carbaldehyde

Reactions Involving the Amino Group

The amino group at the C5 position of the isoxazole (B147169) ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, diazotization, and condensation reactions.

The nucleophilicity of the amino group in 5-amino-3-methylisoxazole (B44965) derivatives allows it to readily undergo acylation, sulfonylation, and alkylation reactions. However, studies on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) have shown that the reactivity of the amino group can be influenced by the electronic effects of the isoxazole ring and other substituents. nih.gov The amino group in AMIA was found to be relatively unreactive under certain conditions, which was attributed to its imidic character and electron density delocalization through the isoxazole ring. nih.gov Despite this, successful coupling reactions have been achieved, indicating that with appropriate reagents and conditions, these transformations are feasible. nih.govnih.gov

For instance, the acylation of the amino group is a common strategy to introduce various functional groups. Similarly, sulfonylation can be employed to attach sulfonyl groups, which can have significant effects on the biological activity of the resulting compounds. Alkylation reactions, while less common, provide a means to introduce alkyl substituents on the amino group.

Table 1: Examples of Reactions Involving the Amino Group

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acid Chlorides, Anhydrides | N-Acyl derivatives |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl derivatives |

| Alkylation | Alkyl Halides | N-Alkyl derivatives |

The primary amino group of 5-Amino-3-methylisoxazole-4-carbaldehyde can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). masterorganicchemistry.comyoutube.com This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.orgnih.gov

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl-, Br-), cyanide (CN-), and others, typically catalyzed by copper(I) salts. masterorganicchemistry.comwikipedia.orgnih.gov This provides a powerful method for introducing diverse functional groups onto the isoxazole ring that might be difficult to achieve through direct substitution methods. organic-chemistry.org For example, treatment of the diazonium salt with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would yield the corresponding 5-chloro, 5-bromo, or 5-cyano-3-methylisoxazole-4-carbaldehyde derivatives, respectively. masterorganicchemistry.com While specific examples for this compound are not extensively documented in the provided search results, the general principles of diazotization and Sandmeyer reactions are well-established for aromatic and heteroaromatic amines. researchgate.net

The amino group of this compound is a key nucleophilic center for condensation reactions, particularly in the synthesis of fused heterocyclic systems. It can react with various carbonyl compounds and other electrophiles to form a diverse array of fused ring structures.

For example, three-component reactions involving 5-amino-3-methylisoxazole, an aldehyde (like salicylaldehyde), and a β-dicarbonyl compound (such as N-aryl-3-oxobutanamides) can lead to the formation of complex heterocyclic scaffolds. researchgate.netbeilstein-journals.org The outcome of these reactions can often be controlled by the reaction conditions, such as the use of catalysts or ultrasonication, allowing for selective synthesis of different products. researchgate.netbeilstein-journals.org

Condensation with active methylene (B1212753) compounds is another important route to fused heterocycles. For instance, the reaction of 3-amino-5-methylisoxazole with diethyl ethoxymethylenemalonate leads to the formation of isoxazolo[2,3-a]pyrimidinones through an initial condensation followed by intramolecular cyclization. imist.ma Similarly, reactions with other activated enol ethers can yield various isoxazolyl enamines. imist.ma These types of reactions highlight the utility of the amino group in constructing fused ring systems like isoxazolo[5,4-b]pyridines. frontiersin.org The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles provides a related example of how aminoazoles are used to build fused pyridine (B92270) rings through cascade cyclization reactions. nih.gov

Reactivity of the Isoxazole Ring System

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to ring-opening reactions and rearrangements under various conditions.

The isoxazole ring can undergo cleavage of the weak N-O bond upon exposure to different stimuli, such as light or chemical reagents, leading to various rearrangements. biorxiv.org Photochemical irradiation, particularly with UV light, is a common method to induce the isomerization of isoxazoles. nih.gov This process often proceeds through the homolysis of the O-N bond to form an acyl azirine intermediate, which can then rearrange to other heterocyclic systems like oxazoles or open to form ketenimines. nih.gov The specific outcome of the photoreaction can be influenced by the substitution pattern on the isoxazole ring. nih.gov

Reductive cleavage of the isoxazole ring is another important transformation. For example, catalytic hydrogenation can lead to the opening of the ring to form various acyclic products. The susceptibility of the isoxazole ring to reductive cleavage has been utilized in various synthetic strategies.

The stability of the isoxazole ring is dependent on the reaction conditions. While generally stable under neutral conditions, it can be susceptible to degradation under strongly acidic or basic conditions, as well as upon exposure to UV light.

Under acidic conditions, 3-amino-5-methylisoxazole has been noted to be unstable, which can affect the yields of reactions carried out in acidic media. researchgate.net The stability of the isoxazole ring can also be compromised under basic conditions, which can promote ring-opening or other degradation pathways.

Photochemical degradation is a significant pathway for isoxazole derivatives. researchgate.netnih.gov Irradiation with UV light can lead to the decomposition of the isoxazole ring, often resulting in isomerization to other heterocycles or fragmentation into smaller molecules. biorxiv.orgresearchgate.net For example, the photolysis of sulfamethoxazole, which contains a 5-methylisoxazole ring, leads to the formation of several photoproducts, including an isomerized oxazole derivative, sulfanilic acid, aniline, and 3-amino-5-methylisoxazole. researchgate.net The rate of photodegradation can be influenced by factors such as pH and the presence of other reactive species like hydroxyl radicals. researchgate.netnih.gov

Table 2: Stability of the Isoxazole Ring under Different Conditions

| Condition | Stability/Degradation Pathway |

| Acidic | Potential instability, can affect reaction yields. researchgate.net |

| Basic | Susceptible to ring-opening and degradation. |

| Photochemical (UV) | Prone to degradation, isomerization (e.g., to oxazoles), and fragmentation. biorxiv.orgresearchgate.netnih.govresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Core (if observed)

The aromaticity of the isoxazole ring renders it susceptible to substitution reactions, yet the specific electronic nature of the heterocycle and its substituents dictates the feasibility and outcome of such transformations. The isoxazole core is considered an electron-deficient aromatic system, which generally disfavors electrophilic aromatic substitution while making it more amenable to nucleophilic attack.

However, in the specific case of this compound, classical electrophilic or nucleophilic aromatic substitution reactions on the isoxazole core are not prominently documented in the scientific literature. This is primarily due to the substitution pattern of the molecule. The only available carbon atom on the isoxazole ring, C4, is already substituted with a carbaldehyde group. Consequently, there are no hydrogen atoms on the heterocyclic core that can be replaced by an incoming electrophile or nucleophile via a standard aromatic substitution mechanism.

Furthermore, the reactivity of the 5-aminoisoxazole scaffold is influenced by the electronic properties of its substituents. The C5-amino group, typically an activating group in electrophilic aromatic substitution, has been shown in related compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid to possess lower nucleophilicity than expected. This is attributed to the delocalization of the nitrogen's lone pair of electrons into the electron-deficient isoxazole ring, which gives the exocyclic amino group a partial imide character nih.gov. This reduced nucleophilicity of the amino group itself, combined with the lack of an available site for substitution on the ring, contributes to the absence of observed electrophilic or nucleophilic aromatic substitution on the core of this particular compound.

Chemo- and Ortho-selectivity in Multifunctional Transformations

The concept of "ortho-selectivity," referring to substitution at a position adjacent to a pre-existing group on an aromatic ring, is not directly applicable to the isoxazole core of this compound due to its fully substituted nature. However, the molecule's multiple functional groups (amino, methyl, and carbaldehyde) make it a candidate for studies in chemoselectivity, where a reagent can preferentially react with one functional group over others.

Research on the closely related parent compound, 5-amino-3-methylisoxazole, provides significant insight into the potential chemoselectivity of this structural motif, particularly in multicomponent reactions (MCRs). These reactions highlight the selective reactivity of the exocyclic C5-amino group as the primary nucleophilic center, while the ring nitrogen atom typically remains unreactive researchgate.netfrontiersin.orgbeilstein-journals.org.

A detailed study on the three-component heterocyclization of 5-amino-3-methylisoxazole, salicylaldehyde (B1680747), and various N-aryl-3-oxobutanamides demonstrates a remarkable degree of chemoselectivity that can be controlled by the reaction conditions. The reaction can be switched between two different pathways to selectively yield distinct heterocyclic scaffolds beilstein-journals.org.

Under catalyst-free conditions using ultrasonication at room temperature, the reaction proceeds through a pathway that selectively forms 4-(isoxazol-5-ylamino)chroman-3-carboxamides. In this transformation, the exocyclic amino group of 5-amino-3-methylisoxazole acts as a nucleophile attacking an intermediate imine beilstein-journals.org.

Conversely, when a Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)₃) is introduced, the reaction pathway shifts, leading to the formation of isoxazolo[5,4-b]pyrimidine-5-carboxamides. This demonstrates that the choice of catalyst can direct the reaction towards a different, specific chemical outcome, a hallmark of chemoselectivity beilstein-journals.org. The selective formation of these products under different conditions is summarized in the table below.

| Entry | N-aryl-3-oxobutanamide Substituent (Aryl) | Conditions | Product | Yield (%) |

| 1 | 2-Methoxyphenyl | Ultrasound, rt, 4h, no catalyst | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide derivative | 85% |

| 2 | 2-Methoxyphenyl | Yb(OTf)₃, Ultrasound, rt, 4h | Isoxazolo[5,4-b]pyrimidine-5-carboxamide derivative | 78% |

| 3 | 4-Methoxyphenyl | Ultrasound, rt, 4h, no catalyst | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide derivative | 86% |

| 4 | 4-Methoxyphenyl | Yb(OTf)₃, Ultrasound, rt, 4h | Isoxazolo[5,4-b]pyrimidine-5-carboxamide derivative | 82% |

| 5 | Phenyl | Ultrasound, rt, 4h, no catalyst | 4-(Isoxazol-5-ylamino)chroman-3-carboxamide derivative | 81% |

| 6 | Phenyl | Yb(OTf)₃, Ultrasound, rt, 4h | Isoxazolo[5,4-b]pyrimidine-5-carboxamide derivative | 80% |

This data is adapted from a study on the reactivity of 5-amino-3-methylisoxazole, the parent amine of the subject compound. beilstein-journals.org

This ability to switch reaction pathways by modifying the conditions underscores the sophisticated control of chemoselectivity possible in multifunctional molecules based on the 5-amino-3-methylisoxazole scaffold. While these studies were not performed on the 4-carbaldehyde derivative itself, the consistent and selective participation of the exocyclic amino group provides a strong model for predicting the chemoselective behavior of this compound in similar multifunctional transformations.

Applications As a Versatile Synthetic Building Block

Construction of Novel Heterocyclic Frameworks

The dual functionality of the compound is paramount in its application for building new heterocyclic structures. The amino and aldehyde groups can react intramolecularly with a third reactant, leading to the formation of fused ring systems in a single synthetic operation.

Fused Pyrimidines, Pyridines, and Pyrazoles

The vicinal amino and aldehyde functionalities provide a powerful platform for synthesizing isoxazoles fused with other six-membered heterocycles like pyrimidines and pyridines, or five-membered rings such as pyrazoles.

Fused Pyridines: Research has shown that related amino-isoxazoles can participate in multicomponent reactions to form fused pyridine (B92270) systems. For instance, the reaction of 5-amino-3-methylisoxazole (B44965) with salicylaldehyde (B1680747) and N-aryl-3-oxobutanamides can be directed to yield dihydroisoxazolopyridines under specific catalytic conditions. researchgate.net This highlights the potential of the carbaldehyde variant to undergo similar cyclocondensation reactions with active methylene (B1212753) compounds to construct isoxazolo[5,4-b]pyridine (B12869864) cores.

Fused Pyrimidines: The synthesis of fused pyrimidines, such as isoxazolo[5,4-d]pyrimidines, can be achieved by reacting 5-amino-isoxazole precursors with various carbonyl compounds. researchgate.net The 5-amino-3-methylisoxazole-4-carbaldehyde scaffold is well-suited for reactions with reagents like urea, thiourea, or guanidine, which could provide the necessary atoms to complete the pyrimidine (B1678525) ring through a cyclocondensation pathway.

Fused Pyrazoles: While direct examples involving the carbaldehyde are specific, the general reactivity of 5-aminopyrazoles is instructive for the analogous isoxazole (B147169) system. beilstein-journals.org Reaction of the this compound with hydrazine (B178648) or its derivatives would be a classical approach to constructing a fused pyrazole (B372694) ring, yielding an isoxazolo[3,4-c]pyrazole system.

Below is a table summarizing potential synthetic routes to these fused systems.

| Target Fused System | Potential Reactant(s) | Resulting Core Structure |

| Fused Pyridine | Active methylene compounds (e.g., malononitrile (B47326), β-ketoesters) | Isoxazolo[5,4-b]pyridine |

| Fused Pyrimidine | Urea, Thiourea, Guanidine | Isoxazolo[5,4-d]pyrimidine |

| Fused Pyrazole | Hydrazine and derivatives | Isoxazolo[3,4-c]pyrazole |

Spiro and Bridged Systems

Multicomponent reactions involving aminoazoles are a known strategy for creating complex spiroheterocycles. nih.gov Studies on 5-amino-3-methylisoxazole have demonstrated its utility in condensations with aldehydes and cyclic active methylene compounds like Meldrum's acid or barbituric acids. nih.gov These reactions proceed to form spiro compounds where the isoxazole moiety is linked to another heterocyclic ring through a single shared carbon atom. The intrinsic reactivity of this compound suggests its potential use in similar transformations to generate even more elaborate spiro and potentially bridged molecular architectures.

Isoxazolines and Isoxazoles with Diverse Substituents

While the primary application of this compound is the construction of fused rings, its functional groups also allow for the synthesis of isoxazoles with diverse substituents. The aldehyde can be transformed into a variety of other functional groups (e.g., alcohols, imines, oximes, nitriles), and the amino group can be acylated, alkylated, or diazotized. These derivatizations are crucial for fine-tuning the electronic and steric properties of the molecule. For example, the synthesis of 5-cyano-4-nitroisoxazoles has been developed from related isoxazole-based enamines, showcasing a pathway from an aldehyde-like precursor to a cyano-substituted isoxazole. acs.org

Synthesis of Complex Organic Molecules and Analogues

The fused heterocyclic frameworks derived from this compound serve as core scaffolds for more complex organic molecules. Isoxazole-containing compounds are integral to numerous therapeutic agents. mdpi.com Similarly, fused pyrazoles and pyrimidines are privileged structures in medicinal chemistry. beilstein-journals.org By providing efficient access to these core structures, the title compound is a key starting material for developing analogues of biologically active molecules and novel chemical entities for drug discovery programs. mdpi.com For instance, a related isoxazole carbaldehyde has been used in the synthesis of 1,5-benzodiazepine C-nucleosides, demonstrating its utility in creating complex, biologically relevant molecules. nih.gov

Integration into Cascade and Domino Reaction Sequences

The compound is an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. A notable example is the switchable three-component reaction involving 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides. researchgate.netbeilstein-journals.org This reaction can be selectively guided to produce different heterocyclic scaffolds by altering the reaction conditions. researchgate.netbeilstein-journals.org

Ultrasonication without a catalyst tends to yield 4-(isoxazol-5-ylamino)chroman-3-carboxamides. beilstein-journals.org

Addition of a Lewis acid catalyst (Yb(OTf)₃) directs the reaction towards isoxazolo[5,4-b]pyrimidine-5-carboxamides. beilstein-journals.org

This condition-dependent outcome underscores the compound's role in sophisticated, one-pot procedures that rapidly build molecular complexity. researchgate.netbeilstein-journals.org

Precursor for Ligands in Coordination Chemistry and Catalysis

The heterocyclic systems synthesized from this compound are rich in heteroatoms (nitrogen and oxygen), which are excellent donor sites for coordinating with metal ions. The resulting fused pyrimidines, pyridines, and other frameworks can act as bidentate or multidentate ligands. The defined spatial arrangement of these donor atoms can be exploited to create specific coordination environments around a metal center. Such metal complexes have potential applications in catalysis, materials science, and as imaging agents. The use of polyalcohol-based ligands in forming coordination compounds is well-established, and the nitrogen- and oxygen-rich heterocycles derived from this building block represent a valuable class of potential ligands for similar applications. nih.gov

Incorporation into Peptidomimetics and Unnatural Amino Acids

There is no direct scientific literature available that describes the use of this compound for its incorporation into peptidomimetics or for the synthesis of unnatural amino acids.

Precursor for Advanced Materials (e.g., polymers, dyes)

There is a lack of available research documenting the use of this compound as a precursor for the synthesis of advanced materials such as polymers or dyes.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the nuanced structural details of 5-Amino-3-methylisoxazole-4-carbaldehyde, particularly its conformational preferences and potential tautomeric equilibria. While specific high-resolution NMR data for this aldehyde is not extensively published, detailed analyses of its close analogue, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), and related derivatives provide significant insights. nih.govmdpi.com

This tautomerism would be readily observable in ¹H and ¹⁵N NMR spectra. In the amino form, one would expect distinct signals for the -NH₂ protons, while the imino form would present a single N-H proton signal at a different chemical shift. Variable temperature NMR studies could elucidate the thermodynamics of this equilibrium.

Furthermore, the conformation of the molecule is heavily influenced by intramolecular hydrogen bonding. A strong intramolecular hydrogen bond is anticipated between one of the amino group's hydrogen atoms and the oxygen of the C4-carbaldehyde group. This interaction would restrict the rotation around the C4-C(aldehyde) bond and the C5-N bond, leading to a largely planar and rigid molecular conformation. This rigidity would be reflected in the nuclear Overhauser effect (NOE) correlations between the aldehyde proton, the amino protons, and the C3-methyl protons in 2D NMR experiments like NOESY or ROESY.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Amino Tautomer) Note: These are estimated values based on general principles and data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3-CH₃ | ~2.3 | ~12 |

| NH₂ | 5.5 - 6.5 (broad) | - |

| CHO | ~9.8 | ~185 |

| C3 | - | ~160 |

| C4 | - | ~105 |

| C5 | - | ~170 |

X-ray Diffraction Analysis of the Compound and its Crystalline Derivatives

X-ray diffraction provides definitive information on the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been publicly reported, analysis of crystalline derivatives of closely related isoxazoles allows for a detailed prediction of its structural parameters. nih.govnih.gov

The molecular conformation in the solid state will be dominated by an intramolecular hydrogen bond between the amino group and the aldehyde oxygen (N-H···O=C). This interaction is a common feature in ortho-aminobenzaldehydes and similar systems, leading to the formation of a stable six-membered pseudo-ring.

In the crystal lattice, intermolecular hydrogen bonds are expected to play a crucial role in the packing arrangement. The remaining N-H proton of the amino group and potentially the isoxazole (B147169) ring nitrogen could act as hydrogen bond donors and acceptors, respectively. This could lead to the formation of one-dimensional chains or two-dimensional sheets, similar to the structures observed for related compounds where N-H···N hydrogen bonds link molecules into supramolecular arrays. nih.govnih.gov

Table 2: Expected Crystallographic Parameters for this compound Note: Data inferred from published crystal structures of related isoxazole derivatives.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C=O Bond Length | ~1.22 Å |

| C-N (amino) Bond Length | ~1.35 Å |

| N-H···O (intramolecular) Distance | ~2.6 - 2.8 Å |

| N-H···N (intermolecular) Distance | ~2.9 - 3.1 Å |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling

Advanced mass spectrometry techniques, particularly those involving collision-induced dissociation (CID), are instrumental in elucidating the fragmentation pathways of this compound. acs.org While direct mass spectrometric data for this specific aldehyde is limited, a plausible fragmentation pattern can be constructed based on the known behavior of aldehydes, aminoisoxazoles, and data from its carboxylic acid analogue, AMIA. mdpi.comlibretexts.org

Upon electron impact (EI) or electrospray ionization (ESI), the molecule would readily form a molecular ion [M]⁺• or a protonated molecule [M+H]⁺. The fragmentation of aldehydes typically involves the loss of a hydrogen radical (M-1) or the formyl radical (M-29), leading to prominent peaks in the spectrum. libretexts.org

For this compound (M.W. = 140.14 g/mol ), the following primary fragmentation steps are proposed:

Loss of a hydrogen radical: [M]⁺• → [M-H]⁺ at m/z 139. This results from the cleavage of the aldehydic C-H bond.

Loss of a formyl radical: [M]⁺• → [M-CHO]⁺ at m/z 111. This involves the cleavage of the C4-C(aldehyde) bond.

Loss of ammonia (B1221849): Studies on peptides containing the AMIA moiety show a characteristic loss of ammonia ([M-NH₃]). mdpi.com A similar fragmentation could occur here, leading to an ion at m/z 123.

Ring Cleavage: Isoxazole rings are known to undergo characteristic cleavage upon energetic activation. Common fragmentation pathways involve the breaking of the weak N-O bond, leading to various smaller fragment ions.

Table 3: Proposed Key Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₆H₈N₂O₂]⁺• | Molecular Ion |

| 139 | [C₆H₇N₂O₂]⁺ | Loss of ·H from aldehyde |

| 123 | [C₆H₅O₂]⁺ | Loss of ·NH₃ |

| 111 | [C₅H₆N₂O]⁺ | Loss of ·CHO from aldehyde |

| 96 | [C₄H₄N₂O]⁺• | Loss of CO from m/z 124 (after rearrangement) |

Isotopic labeling studies could definitively confirm these pathways. For instance, synthesizing the compound with deuterium (B1214612) at the aldehyde position would result in a molecular ion at m/z 141, and the loss of a deuterium radical (M-2) instead of a hydrogen radical would be observed. Similarly, labeling the amino group with ¹⁵N would shift the m/z of any nitrogen-containing fragments by one mass unit per ¹⁵N atom, allowing for unambiguous tracking of the nitrogen atoms through the fragmentation cascade. nih.govloewenlabs.com

Vibrational Spectroscopy (IR, Raman) for Elucidating Molecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular interactions within this compound. The spectra are expected to be rich in features characteristic of the amine, aldehyde, and isoxazole moieties.

A key feature in the IR spectrum would be the bands associated with the N-H stretching vibrations of the primary amino group, typically appearing in the 3500-3300 cm⁻¹ region. The presence of strong intramolecular hydrogen bonding between the amino group and the aldehyde carbonyl would likely cause these bands to be broader and shifted to lower wavenumbers compared to a non-hydrogen-bonded amino group.

The C=O stretching vibration of the aldehyde is another crucial diagnostic peak. In a non-conjugated aldehyde, this band appears around 1740-1720 cm⁻¹. However, in this compound, two effects will shift this frequency:

Conjugation: The aldehyde is conjugated with the π-system of the aminoisoxazole ring, which would lower the C=O stretching frequency.

Intramolecular Hydrogen Bonding: The N-H···O=C hydrogen bond further weakens the C=O double bond, causing an additional shift to a lower wavenumber (a red shift).

Consequently, the aldehyde C=O stretch is predicted to appear at a significantly lower frequency, likely in the 1680-1650 cm⁻¹ range. The spectrum would also feature characteristic bands for the isoxazole ring, including C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.

Table 4: Predicted Characteristic Vibrational Frequencies (IR/Raman) Note: Frequencies are in cm⁻¹.

| Vibrational Mode | Expected Frequency Range | Intensity (IR) | Intensity (Raman) | Comments |

| N-H Stretch (asymmetric) | 3450 - 3400 | Medium | Weak | Broadened by H-bonding |

| N-H Stretch (symmetric) | 3350 - 3300 | Medium | Weak | Broadened by H-bonding |

| C-H Stretch (aldehyde) | 2850 - 2800 | Weak | Medium | Often appears as a doublet |

| C=O Stretch (aldehyde) | 1680 - 1650 | Strong | Medium | Red-shifted due to conjugation and H-bonding |

| N-H Bend | 1640 - 1590 | Strong | Weak | |

| C=N / C=C Ring Stretches | 1620 - 1450 | Strong | Strong | Multiple bands expected |

| C-N Stretch | 1350 - 1250 | Medium | Medium |

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the isoxazole ring and the C=C/C=N bonds, which are expected to give strong Raman signals.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Investigations

Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions. The chromophore consists of the 5-aminoisoxazole ring, which is an electron-rich system, in conjugation with the electron-withdrawing carbaldehyde group.

This "push-pull" electronic character creates an intramolecular charge-transfer (ICT) system. Such systems are known to have strong absorption bands. Theoretical studies on related isoxazole derivatives suggest significant absorption in the UV region. researchgate.net For the title compound, one would predict a primary absorption maximum (λ_max) in the range of 280-350 nm, corresponding to the main π→π* transition of the conjugated system. The exact position of the maximum would be sensitive to solvent polarity, with more polar solvents potentially causing a shift in the absorption band (solvatochromism) due to the change in the dipole moment upon excitation.

While many heterocyclic compounds are fluorescent, the emissive properties of this compound are not documented. The presence of the extended conjugated system and the ICT character are features that can lead to fluorescence. If fluorescent, the emission spectrum would be expected to show a significant Stokes shift (separation between absorption and emission maxima), which is also characteristic of ICT dyes. The fluorescence quantum yield and lifetime would be important parameters to determine, as they are crucial for applications in areas like cellular imaging or sensing. However, non-radiative decay pathways, potentially involving the flexible methyl group or intersystem crossing, could also quench fluorescence. nih.gov

Table 5: Predicted Photophysical Properties

| Property | Predicted Value / Characteristic |

| Absorption λ_max | 280 - 350 nm |

| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) |

| Predominant Transition | π→π* (with ICT character) |

| Fluorescence | Possible, but not confirmed |

| Solvatochromism | Expected (shift in λ_max with solvent polarity) |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 5-Amino-3-methylisoxazole-4-carbaldehyde. Methods like Density Functional Theory (DFT) and ab initio calculations are frequently employed for isoxazole (B147169) derivatives to provide a detailed picture of their molecular characteristics. researchgate.net For instance, studies on related compounds such as 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide have utilized the B3LYP functional with the 6-31G(d,p) basis set to perform geometry optimization and calculate various molecular properties. researchgate.net A similar level of theory would be appropriate for investigating the title carbaldehyde.

The electronic structure dictates the fundamental chemical and physical properties of the molecule. Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis is a specific computational technique that provides detailed insights into charge distribution and donor-acceptor interactions within the molecule. nih.gov For the analogous 5-amino-3-methyl-isoxazole-4-carbohydrazide, NBO analysis has been used to understand the nature of its chemical bonds. nih.gov In this compound, NBO calculations would likely reveal significant electron delocalization across the isoxazole ring and the conjugated aldehyde and amino groups. The nitrogen and oxygen atoms are expected to carry partial negative charges, while the carbonyl carbon and hydrogens would be partially positive.

Table 1: Representative Calculated Electronic Properties of this compound Note: These values are illustrative and represent typical outputs from DFT calculations.

| Property | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Reactivity descriptors derived from quantum chemical calculations help predict how a molecule will interact with other chemical species. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. orientjchem.org

For this compound, an MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group and the nitrogen of the amino group, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aldehyde group, marking them as potential sites for nucleophilic interaction.

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites, indicating the change in electron density when an electron is added or removed. These calculations can pinpoint the exact atoms most likely to participate in electrophilic, nucleophilic, or radical reactions.

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structure validation. nih.gov Theoretical calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. For this compound, these calculations would help assign specific absorption bands to molecular motions, such as the C=O stretch of the aldehyde, the N-H stretches of the amine, and various vibrations of the isoxazole ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. By comparing the computed shifts with experimental spectra, one can confirm the molecular structure and stereochemistry. researchgate.net This predictive power is invaluable for characterizing newly synthesized compounds or for distinguishing between different isomers.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers between them.

For related planar heterocyclic systems like ethyl 5-amino-3-methylisoxazole-4-carboxylate, studies have shown that intramolecular hydrogen bonding plays a crucial role in stabilizing a near-planar conformation. nih.gov A similar phenomenon is expected for this compound, where an intramolecular hydrogen bond could form between a hydrogen atom of the 5-amino group and the oxygen atom of the 4-carbaldehyde group (N-H···O=C). This interaction would restrict the rotation around the C4-C(aldehyde) bond, favoring a planar structure. A potential energy surface scan, performed by systematically rotating this bond, would likely reveal a distinct energy minimum corresponding to this hydrogen-bonded, planar conformer. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a step-by-step mechanism at the molecular level. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them.

For this compound, the aldehyde functional group is a key site for reactions such as condensation or imine formation. beilstein-journals.org Computational modeling could elucidate the mechanism of its reaction with a nucleophile (e.g., an amine). By calculating the energies of the transition states, chemists can determine the activation energy barriers for different potential pathways, thereby predicting which reaction is most likely to occur under specific conditions. This approach has been applied to understand the multicomponent reactions involving the 5-amino-3-methylisoxazole (B44965) core structure. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. These models often use descriptors derived from computational chemistry.

Molecular Docking and Interaction Studies with Biological Macromolecules (focus on binding mechanisms)

A comprehensive review of available scientific literature reveals a notable absence of specific molecular docking and interaction studies for the compound this compound. While computational and theoretical chemistry investigations have been conducted on various isoxazole derivatives to elucidate their binding mechanisms with biological macromolecules, research focusing explicitly on the aldehyde derivative remains to be published.

Studies on related isoxazole compounds have successfully employed molecular docking to predict binding affinities and identify key interactions with protein targets. These investigations are crucial in understanding the structure-activity relationships that govern the biological effects of this class of compounds. However, without direct computational analysis of this compound, any discussion of its potential binding mechanisms would be speculative and fall outside the scope of this article.

Therefore, this section cannot provide detailed research findings, data tables on binding energies, or specific interacting amino acid residues for this compound as such data is not available in the current body of scientific literature. Further research, specifically focused on the molecular docking of this compound, is required to elucidate its potential interactions with biological macromolecules and to understand its binding mechanisms at a molecular level.

Emerging Research Directions and Advanced Academic Applications

Design and Synthesis of Precursors for Functional Materials

The 5-amino-3-methylisoxazole (B44965) scaffold serves as a valuable building block for creating precursors to functional materials. mdpi.compreprints.org The carbaldehyde group at the 4-position is a key reactive site, enabling the synthesis of larger, conjugated systems through well-established condensation reactions such as Knoevenagel condensation or the formation of Schiff bases. These reactions allow for the extension of the molecule's π-system, which is a fundamental principle in the design of organic materials with specific electronic and optical properties, such as dyes or organic semiconductors.

The amino group at the 5-position further enhances its synthetic utility, offering a nucleophilic site for derivatization. This dual functionality allows the compound to be incorporated into polymeric structures or used to construct complex heterocyclic systems. For instance, the aldehyde can be reacted to form a new ring system, while the amino group can be functionalized to tune the material's solubility, self-assembly properties, or electronic characteristics. The strategic combination of the stable isoxazole (B147169) ring with reactive peripheral groups provides a robust platform for designing tailored precursors for advanced materials.

Applications in Sensing and Recognition Systems (mechanistic basis of interaction)

While direct applications of 5-Amino-3-methylisoxazole-4-carbaldehyde in sensing are still an emerging area, its molecular structure provides a clear mechanistic basis for its potential use in chemosensors and recognition systems. The isoxazole core can act as a signaling unit (a chromophore or fluorophore), while the carbaldehyde group serves as a recognition site for specific analytes. nih.gov

The mechanistic principle relies on the reaction of the aldehyde with a target analyte, such as a primary amine (e.g., biogenic amines or amino acids), to form an imine (Schiff base). This covalent binding event alters the electronic structure of the entire molecule. This alteration can modulate the intramolecular charge transfer (ICT) characteristics of the system, leading to a detectable change in its optical properties, such as a shift in the absorption wavelength (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). mdpi.com The amino and methyl groups on the isoxazole ring can be further modified to fine-tune the sensor's selectivity and photophysical properties, such as quantum yield and Stokes shift. nih.gov

Role in Medicinal Chemistry as a Scaffold for Target-Oriented Design

The isoxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets. daneshyari.comnih.govnih.govrsc.org The structural features of the isoxazole ring, including its hydrogen bond accepting nitrogen and oxygen atoms and its aromatic nature for π-π stacking, make it an ideal core for designing bioactive molecules. daneshyari.comnih.gov

This compound is a particularly versatile scaffold for target-oriented design. The three distinct functional groups at positions 3, 4, and 5 allow for systematic and diverse modifications to explore the chemical space around the core. This enables the optimization of interactions with a specific biological target, such as an enzyme active site or a receptor binding pocket. The aldehyde is a key handle for introducing a wide range of substituents through reductive amination or condensation reactions, allowing chemists to precisely modulate the steric and electronic properties of the final compounds to achieve high potency and selectivity. nih.govnih.gov

Enzyme Active Site Interaction Mechanisms

Derivatives of the isoxazole scaffold are effective enzyme inhibitors, and their mechanism of action is based on forming specific, stabilizing interactions within the enzyme's active site. preprints.orgnih.gov The design of these inhibitors leverages the distinct properties of the 5-amino-3-methylisoxazole core.

The interaction mechanism is multifaceted:

Hydrogen Bonding: The ring nitrogen and oxygen atoms, along with the 5-amino group, can act as hydrogen bond acceptors and donors, respectively. These interactions with polar residues (e.g., serine, threonine, or backbone amides) are crucial for anchoring the inhibitor in the correct orientation within the active site.

Hydrophobic Interactions: The 3-methyl group provides a point for hydrophobic interactions with nonpolar pockets in the active site. This interaction can be enhanced by adding larger nonpolar substituents via the other functional groups.

Covalent Interactions: The 4-carbaldehyde group offers the potential for forming reversible or irreversible covalent bonds with nucleophilic residues in the active site, such as the ε-amino group of a lysine (B10760008) residue to form a Schiff base. This can lead to highly potent and long-lasting inhibition.

For example, isoxazole derivatives have been designed as inhibitors of enzymes like carbonic anhydrase, where they bind at the entrance to the active site, and 5-lipoxygenase, demonstrating the scaffold's adaptability to different protein targets. nih.govnih.gov

Receptor Binding and Activation Studies (mechanistic focus)

The isoxazole scaffold is a cornerstone in the study of receptor binding, most notably with ionotropic glutamate (B1630785) receptors like the AMPA receptor. mdpi.comnih.gov The mechanistic focus of these studies reveals how the isoxazole ring can function as a bioisostere of the carboxylate group of endogenous ligands like glutamate. nih.gov

The binding mechanism involves the isoxazole core fitting into the ligand-binding domain of the receptor, where it forms a network of hydrogen bonds and electrostatic interactions with key amino acid residues. This binding event is not static; it induces a critical conformational change in the receptor structure. For AMPA receptors, agonist binding leads to the closure of the "clamshell-like" ligand-binding domain. mdpi.com This domain closure is the primary mechanistic step that translates ligand binding into the opening of the receptor's ion channel. The ability of isoxazole derivatives to act as agonists, antagonists, or allosteric modulators depends on how they interact with the binding site and which specific receptor conformation they stabilize. mdpi.com

Modulators of Biochemical Pathways (mechanistic investigation)

Beyond interacting with a single target, isoxazole derivatives can function as modulators of entire biochemical pathways. mdpi.com The mechanistic investigation into their immunomodulatory effects shows that these compounds can trigger specific intracellular signaling cascades. nih.gov

For instance, certain isoxazole derivatives have been shown to initiate apoptosis in target cells. The mechanism proceeds through the activation of specific signaling proteins, such as caspase 8, which in turn activates the NFκB pathway. nih.gov Importantly, mechanistic studies have also revealed which pathways are not involved, demonstrating that the effect can be highly specific (e.g., not involving the p53 or Bcl2 proteins). This illustrates a key principle of modern drug design: a molecule binds to its primary target (an enzyme or receptor), and this initial event initiates a series of downstream protein-protein interactions and post-translational modifications, ultimately altering cell fate or function. The isoxazole scaffold provides the chemical foundation to create molecules that can precisely intervene in these complex pathways.

Photochemistry and Photophysical Studies of the Compound and its Derivatives

The isoxazole ring possesses a distinct and well-documented photochemistry, which is a subject of advanced academic study. nih.govresearchgate.net The fundamental photochemical process for isoxazoles involves the cleavage of the weak N-O bond upon irradiation with ultraviolet light, typically in the 200–330 nm range. nih.gov

This initial bond cleavage leads to the formation of highly reactive intermediates, such as acyl azirines. These intermediates can then undergo thermal or photochemical rearrangements to yield different, more stable heterocyclic structures. nih.gov This property has been harnessed in synthetic chemistry for the transposition of isoxazoles into other valuable heterocycles like oxazoles or pyrazoles. nih.govresearchgate.net More recently, this intrinsic photoreactivity has been exploited in the field of chemical biology for photoaffinity labeling and chemoproteomics, where the isoxazole ring itself acts as a minimalist, built-in photo-crosslinker to identify the protein targets of a bioactive molecule. nih.govrsc.org While some isoxazole derivatives can be engineered to be fluorescent for use as probes, their inherent tendency to undergo photochemical reactions upon UV exposure is a defining characteristic. nih.gov

Table 1: Summary of Photochemical Reactions of the Isoxazole Ring

| Reaction Type | Conditions | Key Intermediate | Primary Product(s) | Reference |

|---|---|---|---|---|

| Photoisomerization | UV Light (200-330 nm) | Acyl azirine | Oxazole | nih.gov |

| Photo-ring cleavage | UV Irradiation | Diradical/Zwitterion | Acyl nitriles (e.g., benzoylacetonitrile) | researchgate.net |

| Photochemical Rearrangement | UV Light (flow chemistry) | Acyl azirine | Ketenimine | nih.gov |

| Photo-crosslinking | UV Light (~300 nm) | Nitrene, Azirine | Covalent adduct with protein | nih.gov |

Supramolecular Assembly and Host-Guest Chemistry

The intrinsic molecular features of this compound, specifically the presence of hydrogen bond donors (amino group) and acceptors (carbonyl oxygen, isoxazole nitrogen and oxygen), make it a promising candidate for the construction of ordered supramolecular architectures through self-assembly. While direct research on the supramolecular chemistry of this specific carbaldehyde is limited, extensive studies on closely related derivatives, such as its carboxylic acid and ester analogues, provide significant insights into its potential behavior in supramolecular assembly and host-guest chemistry.

The planarity of the isoxazole ring, coupled with the strategically positioned functional groups, allows for the formation of robust intermolecular interactions. Analysis of related crystal structures indicates a predisposition for the formation of one-dimensional chains and other organized networks. A prominent feature observed in derivatives like 5-amino-3-methyl-isoxazole-4-carboxylic acid is the formation of a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen. nih.gov This interaction contributes to the stabilization of a planar molecular conformation, a crucial factor for predictable packing in the solid state.

The potential for this compound and its derivatives to act as guests in host-guest chemistry is an emerging area of interest. The isoxazole scaffold can be incorporated into larger molecular structures designed to interact with specific host molecules. For instance, arylazoisoxazoles, which contain the isoxazole core, have been shown to form host-guest complexes with cyclodextrins. This indicates that the isoxazole moiety can be effectively encapsulated within the hydrophobic cavity of a host molecule, with the potential for external functional groups to modulate binding affinity and selectivity.

The functional groups of this compound could also play a direct role in binding to a host's recognition sites. The amino group can act as a hydrogen bond donor, while the carbaldehyde and isoxazole heteroatoms can act as acceptors, allowing for multiple points of interaction within a host's cavity. This multifaceted binding capability could be exploited in the design of sensors or in controlling the release of the guest molecule.

Below are tables summarizing key structural and interaction data for derivatives closely related to this compound, which can be used to infer its potential supramolecular behavior.

Table 1: Hydrogen Bonding Parameters in a Related Isoxazole Derivative (methyl 4-amino-3-methoxyisoxazole-5-carboxylate) nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N—H···O (intramolecular) | 0.86 | 2.16 | 2.689 (2) | 119 |

| N—H···O (intermolecular) | 0.86 | 2.18 | 3.017 (2) | 163 |

This interactive table provides data on the hydrogen bonding interactions observed in the crystal structure of a closely related ester derivative, suggesting the types of interactions this compound might form.

Table 2: Supramolecular Motifs in Related Isoxazole Derivatives nih.gov

| Compound | Supramolecular Motif | Key Interactions |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | One-dimensional chain | Intermolecular N—H⋯O hydrogen bonds |

| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | Planar sheets | Combination of N—H⋯O and C—H⋯O interactions |

| 5-Amino-3-methylisoxazole-4-carbohydrazide | Dimeric structures | Strong N—H⋯O hydrogen bonds |

This interactive table illustrates the types of supramolecular assemblies formed by isoxazole derivatives, highlighting the influence of different functional groups on the final architecture.

Conclusion and Future Academic Perspectives

Synthesis of Key Academic Contributions and Research Gaps

Academic contributions in the field of 5-amino-3-methylisoxazole (B44965) derivatives have predominantly centered on the corresponding carboxylic acid (5-amino-3-methyl-isoxazole-4-carboxylic acid, AMIA) and its derivatives, such as the hydrazide. mdpi.comresearchgate.net Research has successfully demonstrated the synthesis of AMIA and its utility as an unnatural β-amino acid for incorporation into peptide chains. nih.govnih.gov These studies have opened avenues for creating novel α/β-mixed peptide hybrids and peptidomimetics, which are of great interest as potential therapeutic agents. nih.gov Furthermore, various derivatives of the 5-amino-3-methylisoxazole core have been evaluated for a range of biological activities, including immunomodulatory, anti-inflammatory, and antibacterial effects. nih.govresearchgate.netresearchgate.net

Despite this progress, a profound research gap exists concerning 5-Amino-3-methylisoxazole-4-carbaldehyde. A thorough review of existing academic literature reveals a near-complete absence of studies detailing its synthesis, characterization, or application. While its chemical structure is closely related to the well-documented carboxylic acid and ester analogues, the aldehyde derivative itself has not been the subject of focused academic investigation. This omission is significant, as the aldehyde functionality offers a unique and versatile reactive handle for synthetic transformations that is distinct from the carboxylic acid group. The current body of knowledge, therefore, provides a strong foundation in the general chemistry and biological potential of the 5-amino-3-methylisoxazole scaffold but leaves the specific potential of the 4-carbaldehyde derivative entirely unexplored.

Identification of Unexplored Research Frontiers and Methodological Challenges

The most immediate and critical unexplored research frontier is the development of a robust and efficient synthetic route to this compound. While the synthesis of the corresponding carboxylic acid ester is established, its conversion to the aldehyde presents a significant methodological challenge. mdpi.com The primary obstacle is the need for a selective reduction of the ester or a related functional group to an aldehyde without affecting the sensitive isoxazole (B147169) ring or causing unwanted side reactions with the nucleophilic 5-amino group. Standard reduction methods may prove too harsh or lack the required chemoselectivity. Therefore, the exploration of mild and selective oxidizing or reducing agents will be a crucial first step in accessing this compound for further study.

Once a reliable synthesis is established, the subsequent frontier will be a comprehensive investigation of the compound's reactivity. The aldehyde group is a versatile precursor for a multitude of chemical transformations, including:

Condensation Reactions: Forming Schiff bases, imines, and enamines.

Reductive Amination: Introducing diverse substituents via the formation of new carbon-nitrogen bonds.

Wittig and Related Olefinations: Creating carbon-carbon double bonds for the synthesis of more complex structures.

Cyclization Reactions: Serving as a key building block for the construction of novel fused heterocyclic systems.

A primary methodological challenge in these reactivity studies will be managing the interplay between the aldehyde at the C4 position and the amino group at the C5 position. Their proximity could lead to intramolecular reactions or self-polymerization under certain conditions, necessitating careful optimization of reaction parameters.

Potential for Interdisciplinary Research and Novel Academic Applications

The unique bifunctional nature of this compound positions it as a valuable building block for interdisciplinary research, bridging synthetic chemistry with medicinal chemistry and materials science.

Medicinal Chemistry: Building on the known antibacterial and anti-inflammatory properties of related isoxazoles, the aldehyde can serve as a synthon for generating extensive libraries of new derivatives. nih.govresearchgate.net Through condensation reactions with various amines, hydrazines, and active methylene (B1212753) compounds, novel isoxazole-fused heterocycles (e.g., isoxazolo[5,4-b]pyridines) can be synthesized. These new chemical entities could be screened for a wide range of biological activities, potentially leading to the discovery of new lead compounds for drug development.

Materials Science and Dye Chemistry: The conjugated system of the isoxazole ring, coupled with the electron-donating amino group and the electron-withdrawing aldehyde group, suggests potential applications in the development of novel dyes and functional organic materials. The aldehyde functionality allows for the molecule to be covalently incorporated into polymer backbones or onto surfaces, potentially creating materials with unique optical or electronic properties.

Chemical Biology and Probe Development: The aldehyde group provides a reactive tag for bioconjugation. The molecule could be used as a scaffold to develop chemical probes for studying biological systems. By attaching it to other molecules of interest, researchers could create tools for imaging, affinity purification, or target identification, leveraging the inherent biological relevance of the isoxazole core.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-3-methylisoxazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via two primary routes:

- Solid-phase synthesis : Using Fmoc-protected derivatives, the aldehyde group is introduced via oxidative cleavage or selective deprotection. This method is advantageous for peptide coupling applications due to its compatibility with automated synthesizers .

- Vilsmeier-Haack reaction : Chlorination of precursor oxazole derivatives under Vilsmeier conditions (POCl₃/DMF) generates the aldehyde functionality. Optimizing stoichiometry and temperature (e.g., reflux at 80–90°C) improves yields by minimizing side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it?

- Methodology :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The isoxazole ring protons resonate between δ 6.2–6.5 ppm, while the methyl group shows a triplet at δ 2.3–2.5 ppm .

- Mass spectrometry : ESI-MS typically displays a molecular ion peak at m/z 154.1 [M+H]⁺. Fragmentation patterns include loss of CO (Δ m/z -28) from the aldehyde group .

- Elemental analysis : Expected C: 46.15%, H: 4.65%, N: 21.50% (C₆H₇N₂O₂) .

Q. How does the aldehyde group in this compound participate in nucleophilic addition reactions?

- Methodology : The aldehyde undergoes condensation with:

- Hydrazines : Forms hydrazone derivatives (e.g., 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide), useful for generating immunomodulatory agents. Reaction conditions (pH 4–6, ethanol solvent) prevent aldehyde oxidation .

- Amines : Produces Schiff bases, which are precursors for heterocyclic frameworks like imidazoles. Stirring at room temperature in THF with catalytic acetic acid achieves >80% conversion .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclic synthesis?

- Methodology :

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The aldehyde carbon (LUMO ≈ -1.8 eV) is highly electrophilic, favoring nucleophilic attack .

- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes in immunomodulatory pathways). Docking scores correlate with experimental IC₅₀ values for hydrazide derivatives .

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

- Methodology :

- Protection-deprotection : Temporarily protect the amino group with Boc anhydride to direct reactivity to the aldehyde. Deprotection with TFA restores amino functionality post-condensation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes vs. 12 hours conventional) and improves regioselectivity in cycloaddition reactions by enhancing energy transfer .

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

- Methodology :

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC every 30 days. The compound is stable for ≥6 months at -20°C (purity >90%) but degrades by 15–20% at 40°C due to aldehyde oxidation .

- Additive screening : Antioxidants like BHT (0.1% w/v) in DMSO solutions reduce degradation by 50% over 30 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.